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Introduction

2-Ethynylacetophenone, systematically known as 1-(2-ethynylphenyl)ethanone, is an
aromatic ketone that holds significant potential as a versatile building block in organic
synthesis. Its unique bifunctional nature, featuring a reactive terminal alkyne and a ketone
moiety on an aromatic scaffold, makes it a valuable precursor for the construction of complex
molecular architectures. This guide provides a comprehensive technical overview of its
physicochemical properties, synthesis, and potential applications, particularly within the realm
of pharmaceutical research and development. The strategic placement of the ethynyl and
acetyl groups on the phenyl ring opens avenues for diverse chemical transformations, including
cyclization reactions to form heterocyclic systems and cross-coupling reactions to introduce
further molecular complexity.
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Core Physicochemical Properties

Precise experimental data for 2-ethynylacetophenone is not widely available in common
chemical databases. The following table summarizes its fundamental properties, with some
values being predicted based on the analysis of structurally similar compounds.

Property Value Source

IUPAC Name 1-(2-ethynylphenyl)ethanone

2-Ethynylacetophenone, o-
Synonyms

Ethynylacetophenone
CAS Number 104190-22-9 [1]
Molecular Formula C10HsO [1]
Molecular Weight 144.17 g/mol [1]
Physical State Solid (predicted)
Melting Point Not available [2]
Boiling Point Not available [2]

Expected to be soluble in

common organic solvents like
Solubility dichloromethane, ethyl

acetate, and acetone. Limited

solubility in water is predicted.

Synthesis of 2-Ethynylacetophenone: A
Methodological Approach

The most logical and widely applicable synthetic route to 2-ethynylacetophenone is the
Sonogashira cross-coupling reaction. This palladium- and copper-co-catalyzed reaction forms a
carbon-carbon bond between a terminal alkyne and an aryl halide.[3]

Conceptual Workflow: Sonogashira Coupling
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The synthesis commences with a readily available halogenated acetophenone, typically 2'-
bromoacetophenone or 2'-iodoacetophenone, which serves as the electrophilic partner. The
nucleophilic partner is a protected form of acetylene, such as trimethylsilylacetylene (TMSA), to
prevent self-coupling.[4] The TMS protecting group is then removed under basic conditions to
yield the terminal alkyne.

Aryl Halide Acetylene Source
(2'-Bromoacetophenone) (Trimethylsilylacetylene)

Sonogashira Coupling
(Pd/Cu catalyst, Base)

l

Protected Intermediate
(2'-(Trimethylsilylethynyl)acetophenone)

l

Deprotection
(Base, e.g., K2CO3s/MeOH)

l

Final Product
(2-Ethynylacetophenone)

Click to download full resolution via product page

Caption: Synthetic workflow for 2-ethynylacetophenone via Sonogashira coupling.

Detailed Experimental Protocol

This protocol is a representative example based on established Sonogashira coupling
procedures and should be adapted and optimized for specific laboratory conditions.

Materials:

e 2'-Bromoacetophenone
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Trimethylsilylacetylene (TMSA)

Bis(triphenylphosphine)palladium(ll) dichloride (Pd(PPhs)2Clz2)

Copper(l) iodide (Cul)

Triethylamine (TEA)

Toluene, anhydrous

Potassium carbonate (K2COs)

Methanol

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:

e Reaction Setup: To a dry, three-necked round-bottom flask under an inert atmosphere (e.g.,
nitrogen or argon), add 2'-bromoacetophenone (1.0 eq), Pd(PPhs)2Cl2 (0.02 eq), and Cul
(0.04 eq).

Solvent and Reagent Addition: Add anhydrous toluene and triethylamine (2.0 eq). Stir the
mixture at room temperature until all solids are dissolved.

Addition of Alkyne: Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture.

Reaction Progression: Heat the mixture to 70°C and monitor the reaction progress by thin-
layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Workup: Upon completion, cool the reaction to room temperature and filter through a pad of
celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

Purification of Intermediate: Purify the crude residue by column chromatography on silica gel
to obtain 2'-(trimethylsilylethynyl)acetophenone.

Deprotection: Dissolve the purified intermediate in methanol and add potassium carbonate
(2.0 eq). Stir the mixture at room temperature until the deprotection is complete (monitored
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by TLC).

» Final Isolation: Remove the methanol under reduced pressure. Partition the residue between
water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous
sodium sulfate, and concentrate to yield 2-ethynylacetophenone.

Spectroscopic and Analytical Characterization

While experimental spectra for 2-ethynylacetophenone are not readily available, the expected
spectral features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
e 'HNMR:

o Aromatic Protons: Expect a series of multiplets in the aromatic region (6 7.0-8.0 ppm). The
proton ortho to the acetyl group will likely be the most downfield.

o Acetyl Protons: A singlet corresponding to the methyl group of the acetyl moiety is
expected around o 2.5 ppm.

o Alkynyl Proton: A sharp singlet for the terminal alkyne proton should appear in the region
of 6 3.0-3.5 ppm.

e BC NMR:

o

Carbonyl Carbon: A signal for the ketone carbonyl carbon is expected around & 195-200
ppm.

o

Aromatic Carbons: Multiple signals in the aromatic region (& 120-140 ppm).

[¢]

Alkynyl Carbons: Two distinct signals for the sp-hybridized carbons of the alkyne are
expected between & 80-90 ppm.

[¢]

Acetyl Carbon: A signal for the methyl carbon of the acetyl group around & 25-30 ppm.

Infrared (IR) Spectroscopy
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The IR spectrum is expected to show characteristic absorption bands for the key functional
groups:

C=C-H Stretch (Terminal Alkyne): A sharp, strong band around 3300 cm~1.

C=C Stretch (Alkyne): A weaker band in the region of 2100-2150 cm~1

C=0 Stretch (Ketone): A strong, sharp absorption band around 1680-1700 cm™1.

C-H Bending (Aromatic): Bands in the fingerprint region below 900 cm~1.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum in a solvent like ethanol or methanol is expected to display absorptions
characteristic of an aromatic ketone with extended conjugation. Typically, acetophenone shows
a strong 1t - 1t* transition below 250 nm and a weaker n - 1t* transition around 280 nm. The
ethynyl group will likely cause a bathochromic (red) shift in these absorptions.

Reactivity and Applications in Drug Development

The synthetic utility of 2-ethynylacetophenone lies in the orthogonal reactivity of its two
functional groups, making it a valuable scaffold for building molecular diversity.

Key Reactions and Transformations

o Alkyne-Based Reactions: The terminal alkyne can undergo a variety of reactions, including
further Sonogashira couplings, click chemistry (cycloadditions), and hydration to form a
methyl ketone.

o Ketone-Based Reactions: The ketone can be reduced to an alcohol, converted to an oxime,
or used in condensation reactions.

» Intramolecular Cyclizations: The proximity of the alkyne and ketone functionalities allows for
intramolecular cyclization reactions to form various heterocyclic systems, such as furans,
pyrans, and other fused ring structures. These heterocycles are common motifs in many
biologically active molecules.[5]
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Caption: Reactivity and synthetic potential of 2-ethynylacetophenone.

Relevance in Pharmaceutical Research

Substituted acetophenones are established precursors in the synthesis of various
pharmaceuticals.[6] For example, they are key intermediates in the production of pyrazole-
based non-steroidal anti-inflammatory drugs (NSAIDs).[7] The ethynyl group in 2-
ethynylacetophenone provides a reactive handle for introducing diverse substituents through
robust and high-yielding reactions like the Sonogashira coupling, making it a valuable tool for
generating libraries of compounds for drug screening. Its ability to serve as a precursor to
complex heterocyclic structures further enhances its utility in medicinal chemistry, as these
scaffolds are prevalent in a wide range of therapeutic agents.

Safety and Handling

According to the available Safety Data Sheet (SDS), 2-ethynylacetophenone should be
handled with care.[8]

e GHS Hazard Statements:
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Harmful if swallowed.

[e]

o

Causes skin irritation.

[¢]

Causes serious eye irritation.

[¢]

May cause respiratory irritation.

o Precautionary Measures:

o

Wear protective gloves, protective clothing, eye protection, and face protection.

[e]

Use only outdoors or in a well-ventilated area.

o

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

[¢]

In case of contact with eyes, rinse cautiously with water for several minutes.

Conclusion

2-Ethynylacetophenone is a promising, albeit not extensively characterized, synthetic
intermediate. Its value stems from the presence of two distinct and reactive functional groups
on a single aromatic scaffold. While detailed physicochemical data is sparse, its synthesis via
the Sonogashira coupling is well-precedented. The true potential of this molecule lies in its
utility as a versatile building block for the synthesis of complex organic molecules, particularly
in the construction of diverse heterocyclic systems relevant to drug discovery and materials
science. Further research into its properties and reactivity is warranted to fully exploit its
synthetic capabilities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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